N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide
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Overview
Description
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide is a complex chemical compound, integrating various functional groups and structural motifs. This compound showcases potential biological activities and may serve as a scaffold for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide typically involves multi-step processes:
Formation of the Isoquinoline Derivative: : Starting from 1-tetrahydroisoquinoline, specific reagents and conditions are utilized to introduce the furan ring and ethyl bridge, possibly through halogenation and nucleophilic substitution reactions.
Oxalamide Formation: : The intermediate is then reacted with oxalic acid derivatives under controlled conditions, incorporating the oxalamide moiety through an amide coupling reaction.
Industrial Production Methods
In an industrial setting, larger-scale production would involve:
Optimization of Reaction Conditions: : Adjusting parameters such as temperature, solvent, and catalyst to maximize yield and purity.
Continuous Flow Synthesis: : Utilizing continuous flow reactors to maintain reaction efficiency and consistency.
Purification Processes: : Employing chromatography or crystallization methods to ensure the final product meets required specifications.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide undergoes various chemical reactions:
Oxidation: : Reacts with strong oxidizing agents to modify the furan and isoquinoline rings.
Reduction: : Reduction of the amide or furan ring under specific conditions.
Substitution: : Electrophilic or nucleophilic substitution on the aromatic rings.
Common Reagents and Conditions
Oxidation: : Peroxides, KMnO4 under acidic or basic conditions.
Reduction: : Hydride donors like LiAlH4, catalytic hydrogenation.
Substitution: : Halogenating agents, nucleophiles like alkyl halides, and bases.
Major Products Formed
Oxidation: : Formation of ketones or quinones.
Reduction: : Amine derivatives or hydrogenated ring systems.
Substitution: : Substituted isoquinoline or furan derivatives.
Scientific Research Applications
This compound finds extensive use in several research domains:
Chemistry: : As a reagent and a structural template in synthesis.
Biology: : Investigated for potential interactions with enzymes or receptors.
Medicine: : Explored for its pharmacological properties, possibly in treating neurological disorders.
Industry: : Utilized in the development of new materials or as a catalyst.
Mechanism of Action
The precise mechanism by which N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide exerts its effects involves:
Molecular Targets: : Binding to specific enzymes or receptors, altering their function.
Pathways Involved: : Interfering with signal transduction pathways, modulating cellular responses.
Comparison with Similar Compounds
Unique Features
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide stands out due to:
Structural Complexity: : Integrates multiple bioactive motifs.
Versatility: : Potential for diverse modifications, enhancing its utility in various applications.
List of Similar Compounds
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)oxalamides: : Similar scaffolds with different substituents.
Furan-2-yl derivatives: : Compounds with furan moieties linked to various functional groups.
Methoxyphenyl amides: : Amides featuring methoxyphenyl substituents.
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-N'-(2-methoxyphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4/c1-30-21-10-5-4-9-19(21)26-24(29)23(28)25-15-20(22-11-6-14-31-22)27-13-12-17-7-2-3-8-18(17)16-27/h2-11,14,20H,12-13,15-16H2,1H3,(H,25,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULLUJINBJZTIFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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